molecular formula C9H14 B2665680 1-Ethynyl-3-methylcyclohexane CAS No. 1564887-06-4

1-Ethynyl-3-methylcyclohexane

Cat. No. B2665680
CAS RN: 1564887-06-4
M. Wt: 122.211
InChI Key: USAYQYPDQGAETO-UHFFFAOYSA-N
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Description

1-Ethynyl-3-methylcyclohexane is a chemical compound with the CAS Number: 1564887-06-4 . It has a molecular weight of 122.21 and its IUPAC name is this compound . It is usually in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14/c1-3-9-6-4-5-8(2)7-9/h1,8-9H,4-7H2,2H3 . This indicates that the molecule consists of 9 carbon atoms, 14 hydrogen atoms, and it has a specific arrangement of these atoms.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 122.21 . The compound is typically stored at 4 degrees Celsius .

Scientific Research Applications

Conformational Properties

Research on silicon-containing rings, such as 1-methyl-1-silacyclohexane, has elucidated conformational preferences using gas electron diffraction, low-temperature NMR, and quantum chemical calculations. These studies provide insights into the structural dynamics of cyclohexane derivatives, which are crucial for understanding their reactivity and interactions in various chemical processes (Arnason et al., 2002).

Combustion Chemistry

The combustion chemistry of methylcyclohexane, a simple alkylated cyclohexane, has been extensively studied to develop kinetic models for larger cycloalkanes and practical fuels. This research is vital for improving combustion efficiency and reducing emissions (Wang et al., 2014).

Dehydrogenation for Hydrogen Storage

The dehydrogenation of methylcyclohexane (MCH) to toluene is a promising method for hydrogen storage and transport. Catalysts for this process are being developed to improve efficiency and selectivity, contributing to the advancement of hydrogen energy technologies (Meng et al., 2021).

Catalyst Development

Research on Ni/Al2O3 catalysts has demonstrated their activity in the dehydrogenation of methylcyclohexane for hydrogen production. This work is part of efforts to find more efficient and economically viable catalysts for energy and chemical industries (Yolcular & Olgun, 2008).

Kinetic Modeling and Reaction Mechanisms

Studies on the thermal rearrangements of 1-ethynyl-2-methylcyclopropane using density functional theory (DFT) and high-level ab initio methods have provided detailed insights into the reaction mechanisms of cyclopropane derivatives, contributing to our understanding of organic reaction pathways (Bozkaya & Özkan, 2012).

Safety and Hazards

The safety information for 1-Ethynyl-3-methylcyclohexane includes several hazard statements: H225, H315, H319, H335 . These indicate that the compound is highly flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . These provide guidance on how to handle the compound safely.

properties

IUPAC Name

1-ethynyl-3-methylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14/c1-3-9-6-4-5-8(2)7-9/h1,8-9H,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAYQYPDQGAETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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